N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide
Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
It is known to be highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .
Mode of Action
It is believed to interact with its targets to induce changes that facilitate various organic synthesis reactions .
Biochemical Pathways
Its role as a catalyst, reagent, and intermediate suggests that it may be involved in a variety of chemical reactions and pathways .
Pharmacokinetics
As a compound used primarily in organic synthesis, its bioavailability and pharmacokinetic profile may vary depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide’s action are likely to be diverse, given its role in facilitating various organic synthesis reactions. The exact outcomes would depend on the specific reactions and processes it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the formamide group replaces a leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A fungicide with a similar pyridine structure, used to control plant diseases.
Fluopicolide: Another fungicide with a related chemical structure, effective against oomycete pathogens.
Uniqueness
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is a compound of considerable interest in medicinal chemistry and agricultural applications due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Characteristics
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the chloro group can participate in various chemical reactions that may enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus, such as this compound, exhibit notable antimicrobial properties. A study reviewed various pyridine derivatives and found that those with halogen substitutions demonstrated increased activity against a range of bacterial and fungal strains .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus, E. coli | 32 µg/mL |
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | K. pneumoniae, C. albicans | 16 µg/mL |
3-Fluoro-5-(trifluoromethyl)pyridine | P. aeruginosa | 64 µg/mL |
These findings suggest that the trifluoromethyl and chloro groups enhance the compound's interaction with microbial targets, potentially disrupting cellular processes.
The mechanism by which this compound exerts its biological effects largely involves interactions with specific enzymes or receptors. For instance, similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or interfere with nucleic acid synthesis .
Case Studies
- Antiviral Properties : A study investigated the antiviral activity of pyridine derivatives against viral pathogens, indicating that some compounds can inhibit viral replication by targeting specific viral enzymes . Although specific data on this compound is limited, its structural analogs have demonstrated significant antiviral potential.
- Agricultural Applications : The compound has been explored for its herbicidal properties. Research has shown that it can effectively control weed species when used in combination with other herbicides, enhancing crop yields without significant phytotoxicity .
Research Findings and Future Directions
Recent studies highlight the need for further exploration of this compound's biological activity through:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies : To optimize its structure for enhanced potency and reduced side effects.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-3H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDUYMXABRVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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